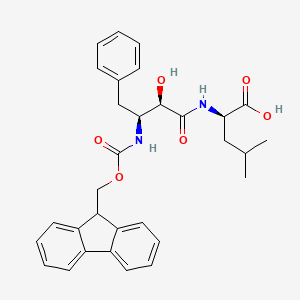
N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide is a synthetic organic compound characterized by the presence of a benzamide group substituted with chloro and disulfamoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-disulfamoylaniline and 3,5-dimethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 5-chloro-2,4-disulfamoylaniline
- N-(5-chloro-2,4-disulfamoylphenyl)-2-methylpropanamide
- 4-amino-6-chlorobenzene-1,3-disulfonamide
Uniqueness
N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and disulfamoyl groups
属性
分子式 |
C15H16ClN3O5S2 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C15H16ClN3O5S2/c1-8-3-9(2)5-10(4-8)15(20)19-12-6-11(16)13(25(17,21)22)7-14(12)26(18,23)24/h3-7H,1-2H3,(H,19,20)(H2,17,21,22)(H2,18,23,24) |
InChI 键 |
UPGBBLHZTSGOHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)


![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)



![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)
